molecular formula C10H20N2O4 B565376 2-[[(Ethoxycarbonyl)amino]methyl]-2-methyl Doxyl CAS No. 663610-78-4

2-[[(Ethoxycarbonyl)amino]methyl]-2-methyl Doxyl

Cat. No.: B565376
CAS No.: 663610-78-4
M. Wt: 232.28
InChI Key: XJIFLIAKMYYWND-UHFFFAOYSA-N
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Description

2-[[(Ethoxycarbonyl)amino]methyl]-2-methyl Doxyl is a chemical compound with the molecular formula C10H19N2O4. It is known for its applications in proteomics research and is used in the synthesis of novel labeling reagents with electrophilic groups .

Scientific Research Applications

2-[[(Ethoxycarbonyl)amino]methyl]-2-methyl Doxyl has several scientific research applications:

Preparation Methods

The synthesis of 2-[[(Ethoxycarbonyl)amino]methyl]-2-methyl Doxyl involves several steps. One common method includes the reaction of 2-methyl-2-nitrosopropane with ethyl chloroformate and ammonia. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2-[[(Ethoxycarbonyl)amino]methyl]-2-methyl Doxyl undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.

Mechanism of Action

The mechanism of action of 2-[[(Ethoxycarbonyl)amino]methyl]-2-methyl Doxyl involves its ability to form stable radicals. These radicals can interact with various molecular targets, including proteins and nucleic acids, leading to modifications that can be studied using various analytical techniques. The pathways involved include radical formation and subsequent reactions with target molecules .

Comparison with Similar Compounds

2-[[(Ethoxycarbonyl)amino]methyl]-2-methyl Doxyl is unique due to its specific structure and reactivity. Similar compounds include:

    2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): Known for its use as a stable free radical and in oxidation reactions.

    4-Hydroxy-TEMPO: Used in similar applications but with different reactivity due to the presence of a hydroxyl group.

    2,2,5,5-Tetramethyl-3-pyrroline-1-oxyl (PROXYL): Another stable radical used in various chemical and biological studies.

These compounds share some similarities in their applications but differ in their specific chemical properties and reactivity.

Properties

IUPAC Name

ethyl N-[(3-hydroxy-2,4,4-trimethyl-1,3-oxazolidin-2-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4/c1-5-15-8(13)11-6-10(4)12(14)9(2,3)7-16-10/h14H,5-7H2,1-4H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJIFLIAKMYYWND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC1(N(C(CO1)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747737
Record name Ethyl [(3-hydroxy-2,4,4-trimethyl-1,3-oxazolidin-2-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

663610-78-4
Record name Ethyl [(3-hydroxy-2,4,4-trimethyl-1,3-oxazolidin-2-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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